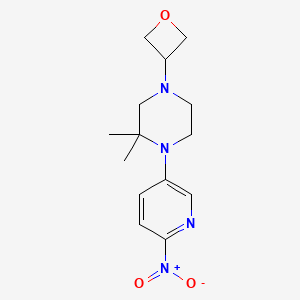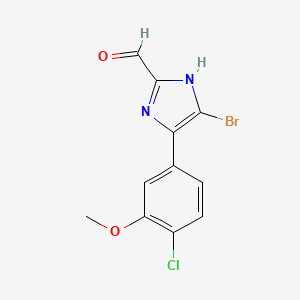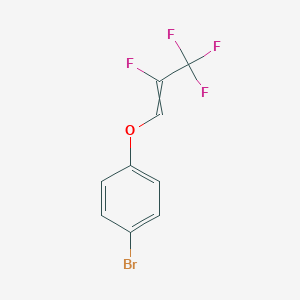
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperazine ring, a nitropyridine moiety, and an oxetane ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine typically involves multi-step organic reactions. The starting materials may include 2,2-dimethylpiperazine, 6-nitropyridine, and oxetane derivatives. Common synthetic routes may involve:
Nucleophilic substitution reactions: These reactions can be used to introduce the nitropyridine moiety onto the piperazine ring.
Cyclization reactions: Formation of the oxetane ring may involve cyclization of appropriate intermediates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This could include:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The nitropyridine and oxetane moieties may play a role in binding to these targets, influencing biological pathways and exerting specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpiperazine: A simpler analog without the nitropyridine and oxetane groups.
6-Nitropyridine derivatives: Compounds with similar nitropyridine moieties but different substituents.
Oxetane-containing compounds: Molecules with oxetane rings but different functional groups.
Uniqueness
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C14H20N4O3 |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
2,2-dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine |
InChI |
InChI=1S/C14H20N4O3/c1-14(2)10-16(12-8-21-9-12)5-6-17(14)11-3-4-13(15-7-11)18(19)20/h3-4,7,12H,5-6,8-10H2,1-2H3 |
Clé InChI |
QYFORDLTHAUZJU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C3COC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)





![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13708089.png)


![5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13708106.png)
![7-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708108.png)
![6-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708111.png)


